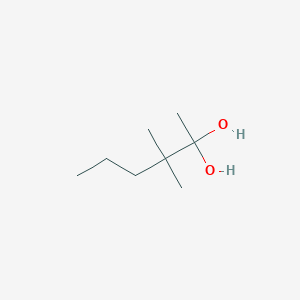
3,3-Dimethylhexane-2,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethylhexane-2,2-diol is an organic compound belonging to the class of branched alkanes. It is characterized by the presence of two hydroxyl groups (-OH) attached to the second carbon atom of a hexane chain, with two methyl groups (-CH₃) attached to the third carbon atom. This compound is a colorless, odorless liquid with a molecular formula of C₈H₁₈O₂.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylhexane-2,2-diol typically involves the following steps:
Starting Material: The synthesis begins with 3,3-Dimethylhexane, which is commercially available or can be synthesized through various methods.
Hydroxylation: The introduction of hydroxyl groups can be achieved through hydroxylation reactions. One common method is the use of osmium tetroxide (OsO₄) followed by hydrogen peroxide (H₂O₂) to add hydroxyl groups to the double bonds of the starting material.
Purification: The final product is purified using techniques such as distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation processes using catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethylhexane-2,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form alkanes using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents (e.g., thionyl chloride, SOCl₂)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
3,3-Dimethylhexane-2,2-diol has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.
Mécanisme D'action
The mechanism of action of 3,3-Dimethylhexane-2,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound may also participate in redox reactions, affecting cellular pathways and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dimethylhexane
- 2,3-Dimethylhexane
- 3,3-Dimethylpentane
Uniqueness
3,3-Dimethylhexane-2,2-diol is unique due to the presence of two hydroxyl groups on the same carbon atom, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and influences its reactivity and applications.
Propriétés
Numéro CAS |
36221-34-8 |
|---|---|
Formule moléculaire |
C8H18O2 |
Poids moléculaire |
146.23 g/mol |
Nom IUPAC |
3,3-dimethylhexane-2,2-diol |
InChI |
InChI=1S/C8H18O2/c1-5-6-7(2,3)8(4,9)10/h9-10H,5-6H2,1-4H3 |
Clé InChI |
VYZKQGGPNIFCLD-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(C)C(C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


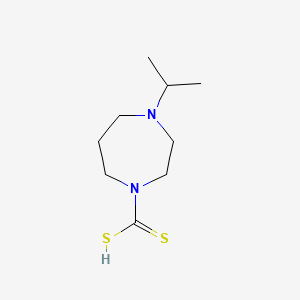
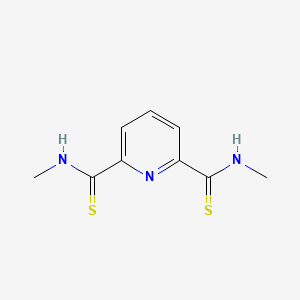

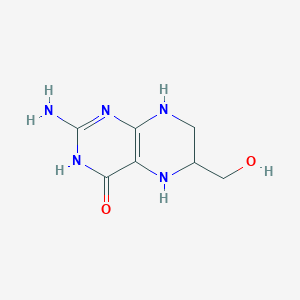

![9a-hydroxy-5a-methyl-3,9-dimethylidene-4,5,6,7,8,9b-hexahydro-3aH-benzo[g][1]benzofuran-2-one](/img/structure/B14676841.png)
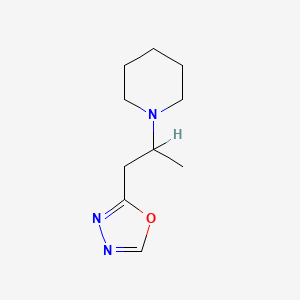
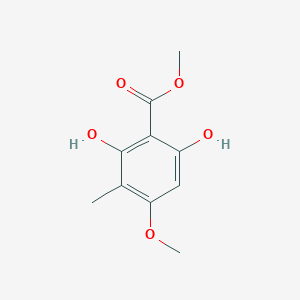
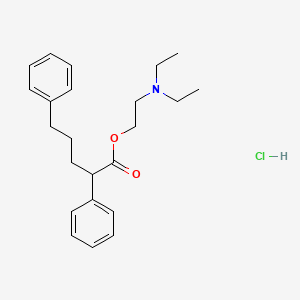
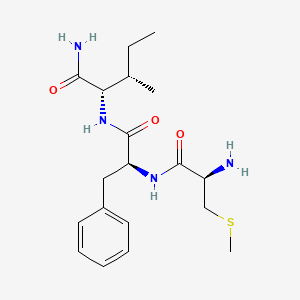
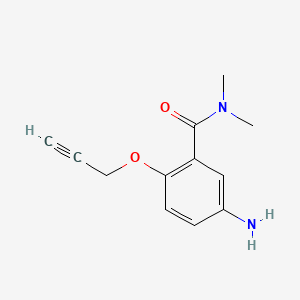
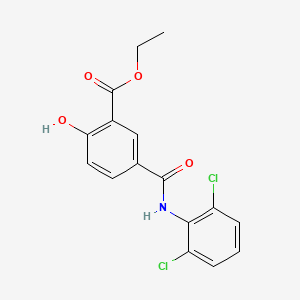
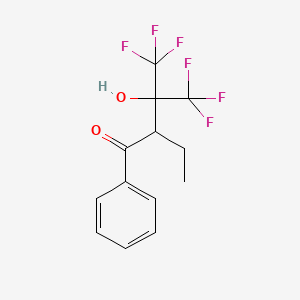
![[(Propane-2-sulfinyl)methyl]benzene](/img/structure/B14676895.png)
